molecular formula C25H18FN5O2 B3717487 N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

Cat. No.: B3717487
M. Wt: 439.4 g/mol
InChI Key: RXNOBNGPKKNLKH-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and an acridine moiety

Preparation Methods

The synthesis of N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:

N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE stands out due to its unique combination of a pyrazole ring, fluorophenyl group, and acridine moiety, which contribute to its diverse applications and chemical reactivity.

Properties

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O2/c26-18-11-9-16(10-12-18)24-17(14-28-30-24)13-27-29-23(32)15-31-21-7-3-1-5-19(21)25(33)20-6-2-4-8-22(20)31/h1-14H,15H2,(H,28,30)(H,29,32)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNOBNGPKKNLKH-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(NN=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(NN=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 3
N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 4
N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.